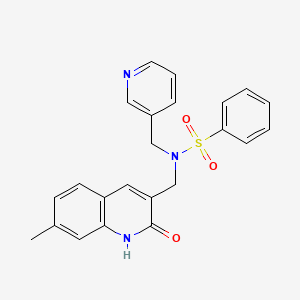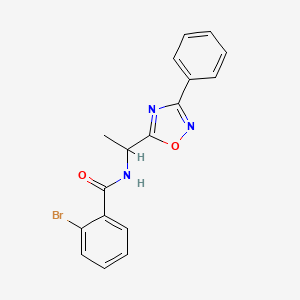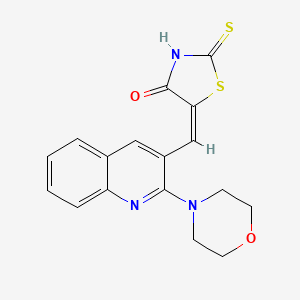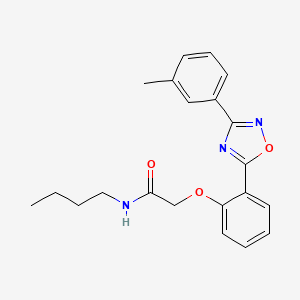
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole
概要
説明
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In biochemistry, this compound has been used to study the regulation of gene expression and protein activity. In pharmacology, this compound has been studied for its potential to reduce pain and inflammation.
実験室実験の利点と制限
The advantages of using 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole in lab experiments include its unique chemical properties, high purity, and specificity for certain enzymes and proteins. However, there are also limitations to using this compound, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are many future directions for the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole. Some potential areas of research include the development of more efficient synthesis methods, the identification of new targets for this compound, and the optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Overall, the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has the potential to lead to the development of new drugs and therapies for various diseases.
科学的研究の応用
3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the mechanism of action of specific enzymes and proteins. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases.
特性
IUPAC Name |
3-(2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-4-3-5-10(14-2)11(8)9-6-7-13-12-9/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWBDREQSNUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)C2=NOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)









![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)